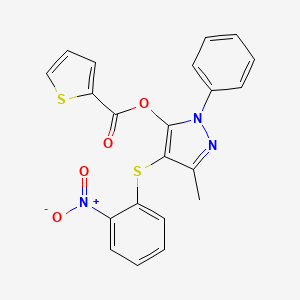

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4S2/c1-14-19(30-17-11-6-5-10-16(17)24(26)27)20(28-21(25)18-12-7-13-29-18)23(22-14)15-8-3-2-4-9-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPARVDCFKFZFFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 327.36 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a nitrophenyl group, which contribute to its biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities:

- Antitumor Activity : Pyrazole derivatives have shown promising results as antitumor agents. They inhibit key proteins involved in tumor growth, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Studies reveal that pyrazole derivatives can effectively inhibit bacterial growth, with some compounds demonstrating minimal inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methyl Group at Position 3 | Enhances lipophilicity and cell permeability |

| Nitro Group at Position 2 | Increases electron-withdrawing capacity, enhancing reactivity |

| Thiophene Ring | Contributes to the overall stability and interaction with biological targets |

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antitumor Study : A derivative similar to the compound was tested against various cancer cell lines, showing IC50 values less than 10 µM, indicating potent cytotoxicity .

- Antimicrobial Evaluation : In vitro tests revealed that certain pyrazole derivatives exhibited significant bactericidal effects against multi-drug resistant strains, highlighting their potential as therapeutic agents .

- Inflammation Model : In animal models of inflammation, pyrazole derivatives demonstrated a reduction in inflammatory markers, suggesting their utility in treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of derivatives containing the pyrazole structure. For instance, compounds similar to 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anticancer Properties

The compound's structure allows it to interact with biological systems effectively, leading to promising anticancer activities. Research has highlighted that pyrazole derivatives can induce apoptosis in cancer cells, with some studies reporting IC50 values as low as 23.30 ± 0.35 mM against specific cancer cell lines . The presence of nitrophenyl and thiophenyl groups is believed to enhance the selectivity and potency of these compounds against tumor cells.

Anti-inflammatory Effects

Compounds structurally related to this compound have also been evaluated for anti-inflammatory properties. Some derivatives have shown comparable activity to established anti-inflammatory drugs, suggesting their potential use in treating inflammatory diseases .

Pesticidal Activity

The compound has been evaluated for its efficacy as a pesticide. Its ability to inhibit specific phytopathogenic microorganisms makes it a candidate for agricultural applications. The incorporation of the nitrophenyl group is thought to enhance its fungicidal properties, making it effective against a range of crop pathogens .

Photophysical Properties

Research into the photophysical properties of thiophene-based compounds indicates that they can be utilized in organic electronics and photovoltaic devices. The incorporation of pyrazole units can improve charge transport properties, making these compounds suitable for organic semiconductor applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Antimicrobial | MIC values between 0.22 - 0.25 μg/mL against Staphylococcus aureus |

| Anticancer Research | Cancer Treatment | IC50 values as low as 23.30 ± 0.35 mM against human lung adenocarcinoma cells |

| Pesticidal Efficacy Study | Agriculture | Effective against various phytopathogenic microorganisms |

| Photophysical Analysis | Material Science | Enhanced charge transport properties in organic electronics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.